![molecular formula C22H24N4O2 B2652765 (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251702-70-1](/img/structure/B2652765.png)
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including an ethoxyphenyl group, a methylated naphthyridinyl group, and a pyrrolidinyl group. These groups are common in many bioactive compounds and can contribute to a variety of biological activities .
Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the ethoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the pyrrolidinyl group might participate in reactions typical of amines and cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of an ether and an amine could impact the compound’s polarity and solubility .Scientific Research Applications
Novel Annulated Products from Aminonaphthyridinones
Research by Deady & Devine (2006) explored the synthesis of novel heterocyclic systems from aminonaphthyridinones, revealing potential for creating new compounds with unique properties. This study highlights the chemical versatility and potential applications of naphthyridine derivatives in developing new chemical entities for various scientific applications (Deady & Devine, 2006).
DNA Interaction and Docking Studies
Kurt et al. (2020) synthesized and characterized new Schiff base ligands derived from naphthyridine derivatives, showing DNA binding activities. This research points to the application of naphthyridine derivatives in the design of drug candidates with specific interactions with biological molecules (Kurt et al., 2020).
Antiestrogenic Activity
Jones et al. (1979) reported on the synthesis and antiestrogenic activity of a naphthyridine derivative, showcasing its potential as a therapeutic agent in the treatment of estrogen receptor-positive cancers (Jones et al., 1979).
Synthesis and Characterization for Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a naphthyridine derivative as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. This application underscores the utility of naphthyridine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-28-17-9-7-16(8-10-17)25-20-18-11-6-15(2)24-21(18)23-14-19(20)22(27)26-12-4-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRTMZJEUMHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone |
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